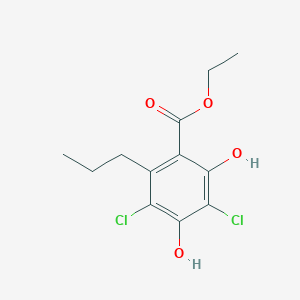
Ethyl 3,5-dichloro-2,4-dihydroxy-6-propylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3,5-dichloro-2,4-dihydroxy-6-propylbenzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of two chlorine atoms, two hydroxyl groups, and a propyl group attached to a benzene ring, with an ethyl ester functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,5-dichloro-2,4-dihydroxy-6-propylbenzoate typically involves the esterification of 3,5-dichloro-2,4-dihydroxy-6-propylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,5-dichloro-2,4-dihydroxy-6-propylbenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted benzoates with various functional groups.
Scientific Research Applications
Ethyl 3,5-dichloro-2,4-dihydroxy-6-propylbenzoate is used in several scientific research fields:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein binding.
Industry: Used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3,5-dichloro-2,4-dihydroxy-6-propylbenzoate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The pathways involved may include signal transduction and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3,5-dichloro-4-hydroxybenzoate
- Ethyl 3,5-dichloro-2-hydroxybenzoate
- Ethyl 3,5-dichloro-6-hydroxybenzoate
Uniqueness
Ethyl 3,5-dichloro-2,4-dihydroxy-6-propylbenzoate is unique due to the presence of both hydroxyl and propyl groups on the benzene ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.
Properties
CAS No. |
88207-81-2 |
|---|---|
Molecular Formula |
C12H14Cl2O4 |
Molecular Weight |
293.14 g/mol |
IUPAC Name |
ethyl 3,5-dichloro-2,4-dihydroxy-6-propylbenzoate |
InChI |
InChI=1S/C12H14Cl2O4/c1-3-5-6-7(12(17)18-4-2)10(15)9(14)11(16)8(6)13/h15-16H,3-5H2,1-2H3 |
InChI Key |
HTNXIMHPSWMGPM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=C(C(=C1Cl)O)Cl)O)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















